Choline-D6 chloride

Description

BenchChem offers high-quality Choline-D6 chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Choline-D6 chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

145.66 g/mol |

IUPAC Name |

2-hydroxyethyl-methyl-bis(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3; |

InChI Key |

SGMZJAMFUVOLNK-TXHXQZCNSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CCO)C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Choline-D6 Chloride as a Precision Internal Standard in Metabolomics

Topic: Chemical Properties and Research Applications of Choline-D6 Chloride Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

Choline-D6 chloride (N,N-dimethyl-d6-choline chloride) represents a critical class of stable isotope-labeled standards used in the quantitative analysis of cholinergic pathways. Unlike generic internal standards, the specific deuteration of the N-methyl groups provides a distinct mass shift (+6 Da) that eliminates isobaric interference while maintaining chromatographic fidelity identical to endogenous choline. This guide details the physicochemical properties, mechanistic advantages in LC-MS/MS workflows, and rigorous handling protocols required to maintain isotopic integrity during metabolomic profiling of biological matrices.

Physicochemical Profile

Choline-D6 chloride is a quaternary ammonium salt characterized by high polarity and significant hygroscopicity. Its utility in research stems from the precise substitution of six hydrogen atoms with deuterium on the quaternary amine headgroup.

Table 1: Chemical Specifications of Choline-D6 Chloride

| Property | Specification | Notes |

| Chemical Name | Choline-1,1,2,2-d4 chloride (or N,N-dimethyl-d6 depending on labeling) | Note: Standard "Choline-D6" often refers to the N,N-dimethyl-d6 isotopologue.[1][2][3][4] |

| Chemical Formula | Deuterium enrichment >99 atom % D | |

| Molecular Weight | ~145.66 g/mol | +6.04 Da shift vs. native Choline (139.62 g/mol ) |

| Appearance | White hygroscopic crystalline solid | Deliquescent in moist air |

| Solubility | Water (>650 g/L), Ethanol, Methanol | Insoluble in non-polar solvents (Ether, Benzene) |

| pKa | N/A (Quaternary Ammonium) | Permanently charged across all pH ranges |

| CAS Number | Varies by isotopologue | Generic Parent: 67-48-1; Consult CoA for specific isotope CAS |

| Storage | -20°C, Desiccated | Critical to prevent hydrolysis or clumping |

Critical Note on Isotopic Purity: Commercial "Choline-D6" usually implies labeling at the dimethyl amine moiety (

). Researchers must verify the certificate of analysis (CoA) to distinguish it from Choline-D9 (trimethyl-d9) or Choline-D4 (ethane-d4), as these variations affect the MRM (Multiple Reaction Monitoring) transitions in mass spectrometry.

Mechanistic Role in Mass Spectrometry

The primary application of Choline-D6 is as a Stable Isotope Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Isotope Effect and Co-Elution

In HILIC (Hydrophilic Interaction Liquid Chromatography) modes, Choline-D6 exhibits a retention time nearly identical to endogenous choline. This co-elution is vital for:

-

Matrix Effect Compensation: The isotope experiences the exact same ionization suppression or enhancement from the biological matrix as the analyte.

-

Carrier Effect: High concentrations of the SIL-IS can block active sites on glassware or the column, improving the recovery of trace-level endogenous choline.

Mass Shift and Signal Deconvolution

The +6 Da mass shift moves the precursor ion (

Visualization: Structural Isotope Labeling

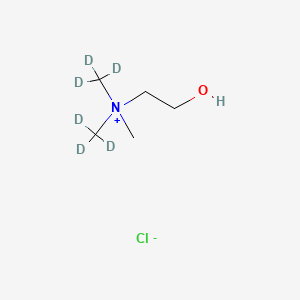

The following diagram illustrates the specific deuteration sites typically found in Choline-D6 (Dimethyl-d6 labeling).

Figure 1: Structural schematic of N,N-dimethyl-d6-choline chloride, highlighting the two deuterated methyl groups responsible for the +6 Da mass shift.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a validated workflow for quantifying choline in plasma or tissue using Choline-D6 as the internal standard.

Stock Solution Preparation

-

Weighing: Rapidly weigh 10 mg of Choline-D6 chloride into a tared glass vial. Note: Perform in a glove box or low-humidity environment due to hygroscopicity.

-

Dissolution: Dissolve in 10 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL primary stock.

-

Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

Sample Extraction (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/homogenate to a centrifuge tube.

-

Spike: Add 10 µL of Choline-D6 working solution (e.g., 5 µM).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex for 30s, then centrifuge at 12,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to an LC vial for injection.

LC-MS/MS Parameters (HILIC Mode)

-

Column: Silica-based HILIC or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 90% B to 50% B over 5 minutes.

-

Detection (MRM):

-

Native Choline:[2]m/z 104.1 → 60.1 (Quantifier)

-

Choline-D6:m/z 110.1 → 66.1 (Quantifier)

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for Choline quantification using Choline-D6 isotope dilution.

Handling, Stability, and Safety

Hygroscopic Management

Choline chloride salts are extremely hygroscopic. Exposure to ambient air for even minutes can result in the absorption of significant water mass, altering the effective concentration of prepared standards.

-

Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly or use a dry box.

Chemical Stability[5][6]

-

Solution Stability: Choline-D6 is stable in aqueous acidic solution (0.1% Formic Acid) for up to 24 hours in an autosampler (4°C).

-

Long-term: Solid material is stable for >2 years if stored desiccated at -20°C.

-

Incompatibility: Avoid strong alkaline conditions (pH > 10), which can lead to Hofmann elimination or degradation of the quaternary amine.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13733341, Choline-d9 chloride. (Accessed 2024).[2][5] Link

-

Koc, H., et al. (2002). "Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry." Analytical Chemistry, 74(18), 4734-4740. Link

-

Holm, P., et al. (2003). "Determination of choline and betaine in plasma by liquid chromatography-tandem mass spectrometry." Clinical Chemistry, 49(2), 207-212. Link

-

Zeisel, S. H., & da Costa, K. A. (2009). "Choline: an essential nutrient for public health." Nutrition Reviews, 67(11), 615–623. Link

-

Indest, D. W., et al. (2009). "Isotopomer analysis of choline metabolism in Desulfovibrio vulgaris." Applied and Environmental Microbiology, 75(19). Link

Sources

- 1. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Ubiquitous Nutrient and the Analytical Challenge

An In-depth Technical Guide: The Analytical Distinction and Application of Choline-D6 Chloride Versus Native Choline

For Researchers, Scientists, and Drug Development Professionals

Choline is an essential, water-soluble nutrient vital for numerous physiological processes.[1] It serves as a cornerstone for the synthesis of the phospholipids phosphatidylcholine and sphingomyelin, which are indispensable for maintaining the structural integrity of all cell membranes.[2][3] Furthermore, choline is the direct precursor to the neurotransmitter acetylcholine, a key signaling molecule for memory, mood, and muscle control.[2][4] The body also oxidizes choline to form betaine, a critical methyl donor involved in homocysteine metabolism.[3]

While humans can synthesize choline endogenously, the amount is insufficient to meet metabolic demands, necessitating its acquisition from dietary sources.[2] This biological importance makes the accurate quantification of choline in complex matrices—such as plasma, tissues, and cerebrospinal fluid—a critical task in nutritional science, clinical diagnostics, and pharmacokinetic studies.

However, the quantification of a small, endogenous molecule like choline is fraught with analytical challenges. Sample loss during extraction, variability in instrument response, and matrix effects (where other components in the sample suppress or enhance the analyte's signal) can lead to significant inaccuracies. To overcome these hurdles, analytical scientists employ a powerful technique: stable isotope dilution mass spectrometry, for which Choline-D6 chloride is the quintessential tool. This guide delineates the fundamental differences between native choline and its deuterated counterpart, explaining the causality behind the experimental choice to use Choline-D6 chloride as the gold standard for robust and reliable quantification.

Part 1: Core Physicochemical and Analytical Differences

The fundamental distinction between native choline and Choline-D6 chloride lies not in their chemical reactivity or biological function, but in their isotopic composition and, consequently, their mass.

Isotopic Labeling: A Subtle but Powerful Modification

Choline-D6 chloride is a form of choline that has been synthetically modified through isotopic labeling.[5] In this process, six hydrogen atoms (¹H) on the two methyl groups attached to the nitrogen atom are replaced with deuterium (²H or D), a stable, non-radioactive "heavy" isotope of hydrogen.

This substitution is the key to its analytical power. While chemically identical to native choline—meaning it exhibits the same solubility, polarity, and chromatographic behavior—its molecular weight is significantly different. Each deuterium atom adds approximately one Dalton (Da) to the mass of the molecule. Therefore, the Choline-D6 cation is roughly 6 Da heavier than the native choline cation. This mass difference is easily resolved by a mass spectrometer, allowing the two molecules to be detected and quantified independently, even if they co-elute from a chromatography column.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key properties of both compounds for easy comparison.

| Property | Native Choline Chloride | Choline-D6 Chloride |

| Chemical Structure | [(CH₃)₃N⁺CH₂CH₂OH]Cl⁻ | [(CH₃)(CD₃)₂N⁺CH₂CH₂OH]Cl⁻ |

| Chemical Formula | C₅H₁₄ClNO | C₅H₈D₆ClNO |

| Molecular Weight | 139.62 g/mol [6] | ~145.66 g/mol |

| Cation Mass | 104.1 Da | ~110.1 Da |

| CAS Number | 67-48-1[6][7][8][9][10] | Varies by manufacturer (e.g., 67-48-1 for base) |

| Appearance | White, hygroscopic crystals[11] | White to off-white solid |

| Solubility | Readily soluble in water and ethanol[11] | Readily soluble in water and ethanol |

| Key Analytical Feature | Natural isotopic abundance | Stable isotope-labeled with a +6 Da mass shift |

Part 2: The Gold Standard: Choline-D6 Chloride in Quantitative Bioanalysis

The near-perfect chemical equivalence and distinct mass of Choline-D6 chloride make it the ideal internal standard for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Self-Validating Systems: Why Internal Standards are Critical

Quantitative bioanalysis is a comparative, not absolute, measurement. The goal is to determine the ratio of the analyte's signal to the signal of a known quantity of an internal standard (IS) spiked into the sample at the very beginning of the workflow.[12] This IS acts as a correction factor. Because the IS and the analyte are processed together, any loss during sample preparation or any signal fluctuation during analysis will affect both compounds equally. By measuring the ratio of the analyte to the IS, these variations are canceled out, leading to a highly precise and accurate final concentration.[13][14]

Deuterated internal standards are considered the "gold standard" because they are the most effective tools for this purpose.[15] They co-elute with the target analyte and experience virtually identical ionization efficiency and matrix effects, ensuring the most reliable correction and data integrity.[5][14]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical bioanalytical workflow for the quantification of native choline in a biological sample, such as plasma, using Choline-D6 chloride as the internal standard.

Caption: Bioanalytical workflow for choline quantification using a deuterated internal standard.

Part 3: A Validated Protocol for Choline Quantification in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of choline in human plasma using Choline-D6 chloride with LC-MS/MS. This protocol is designed as a self-validating system, where the internal standard ensures accuracy at every stage.

1. Preparation of Standards and Reagents

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve native choline chloride and Choline-D6 chloride in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the native choline stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards (e.g., ranging from 1 µM to 50 µM).

-

Internal Standard (IS) Working Solution: Dilute the Choline-D6 chloride stock solution to a fixed concentration (e.g., 10 µM) in acetonitrile. This solution will be used for protein precipitation.

2. Sample Preparation: Protein Precipitation

-

Step 1: Aliquot 50 µL of human plasma (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 200 µL of the cold IS working solution (acetonitrile containing 10 µM Choline-D6 chloride) to each tube. The addition of the IS at this early stage is critical to account for any variability in the subsequent steps.

-

Step 3: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Step 4: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 5: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) System:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for retaining the polar choline molecule (e.g., a ZIC®-pHILIC column).[16]

-

Mobile Phase: An isocratic elution with a mixture like 20% 5 mM ammonium acetate in water and 80% acetonitrile is effective.[16]

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective technique monitors specific fragmentation patterns for the analyte and the IS.

-

MRM Transitions:

-

Native Choline: Precursor ion (Q1) m/z 104.2 → Product ion (Q3) m/z 60.1 (corresponding to the trimethylamine fragment).

-

Choline-D6 (IS): Precursor ion (Q1) m/z 110.2 → Product ion (Q3) m/z 66.1 (the deuterated trimethylamine fragment).

-

-

Part 4: Biological Context and Research Applications

Understanding choline's metabolic fate is crucial for interpreting quantitative data. The accurate measurement enabled by Choline-D6 chloride provides critical insights into several key biological pathways and research areas.

Choline Metabolic Pathways

Choline sits at the crossroads of several vital metabolic routes. Once absorbed, it is transported to the liver and other tissues where it can be:

-

Phosphorylated: By choline kinase to form phosphocholine, which is a precursor for the synthesis of phosphatidylcholine (the CDP-choline pathway).[17]

-

Acetylated: By choline acetyltransferase to produce the neurotransmitter acetylcholine.

-

Oxidized: In the liver and kidneys to form betaine, which then participates in one-carbon metabolism by donating a methyl group to convert homocysteine to methionine.[3][17]

Caption: Key metabolic pathways of choline in the body.

Applications in Drug Development and Clinical Research

-

Pharmacokinetic (PK) Studies: When developing choline-based supplements or drugs, accurate PK profiles are essential. Using Choline-D6 chloride allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the administered choline, distinguishing it from the body's endogenous pool.[18]

-

Nutritional Science: This methodology is vital for accurately assessing choline levels in populations, determining dietary requirements, and understanding how deficiencies impact health.[2]

-

Disease Biomarker Discovery: Aberrant choline metabolism has been linked to conditions like nonalcoholic fatty liver disease (NAFLD) and certain neurological disorders.[3] The precise quantification of choline and its metabolites can aid in biomarker validation and diagnostics.

Conclusion

The core difference between native choline and Choline-D6 chloride is not one of biological function but of analytical utility. Choline-D6 chloride is a powerful analytical reagent, distinguished by a stable, six-Dalton mass increase due to deuterium labeling. This seemingly minor modification allows it to serve as the ideal internal standard in mass spectrometry-based bioanalysis. By co-eluting with native choline and mirroring its behavior through sample preparation and analysis, it enables the correction of experimental variability, providing a self-validating system for quantification. The result is unparalleled accuracy and precision, underpinning the integrity of critical research in pharmacology, clinical diagnostics, and nutritional science.

References

-

Title: Choline - Health Professional Fact Sheet Source: NIH Office of Dietary Supplements URL: [Link]

-

Title: Choline Source: Linus Pauling Institute | Oregon State University URL: [Link]

-

Title: What Is Choline? An Essential Nutrient With Many Benefits Source: Healthline URL: [Link]

-

Title: Choline Source: Wikipedia URL: [Link]

-

Title: Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Choline chloride Source: Wikipedia URL: [Link]

-

Title: LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits Source: MDPI URL: [Link]

-

Title: Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method Source: Shimadzu URL: [Link]

-

Title: Serum pharmacokinetics of choline, trimethylamine, and trimethylamine-N-oxide after oral gavage of phosphatidylcholines with different fatty acid compositions in mice Source: Taylor & Francis Online URL: [Link]

-

Title: What Are Deuterated Internal Standards? Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: BIO-Analytical Method Development and Validation By LC/MS/MS Technique Source: Journal of Neonatal Surgery URL: [Link]

-

Title: Phospholipase D and Choline Metabolism Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. What Is Choline? An Essential Nutrient With Many Benefits [healthline.com]

- 2. Choline - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Choline - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Choline chloride - Wikipedia [en.wikipedia.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 塩化コリン FCC | Sigma-Aldrich [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Properties and structure of choline chloride_Chemicalbook [chemicalbook.com]

- 12. jneonatalsurg.com [jneonatalsurg.com]

- 13. texilajournal.com [texilajournal.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. shimadzu.com [shimadzu.com]

- 17. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability of Deuterated Choline-D6 Chloride in Solution

This guide details the stability profile, handling protocols, and quality assurance measures for Choline-D6 Chloride (specifically the N,N-dimethyl-d6 isotopologue, though principles apply to N,N,N-trimethyl-d9 variants).[1]

Executive Summary

Choline-D6 Chloride (N,N-dimethyl-d6-N-methyl-2-hydroxyethylammonium chloride) serves as a critical internal standard in metabolomics and bioanalysis.[1] While the deuterium label (

Core Stability Verdict:

-

Solid State: High stability if desiccated.[1] Rapidly absorbs atmospheric moisture (deliquescent), altering effective mass.[1]

-

Solution State: Chemically stable in aqueous/organic solvents for >12 months at -20°C.[1]

-

Primary Risks: Microbial degradation in non-sterile aqueous solutions and concentration errors due to hygroscopicity during weighing.[1]

-

Isotopic Integrity: The N-methyl deuterium labels are non-exchangeable in aqueous media at physiological pH.[1]

Chemical & Isotopic Profile

Understanding the molecular architecture is prerequisite to predicting stability behavior.[1]

| Parameter | Specification |

| Chemical Name | Choline-d6 Chloride (N,N-dimethyl-d6) |

| Formula | |

| MW (Salt) | ~145.66 g/mol (varies by enrichment) |

| Isotopic Enrichment | Typically ≥99 atom % D |

| Hygroscopicity | Extreme (Deliquescent) |

| pKa | ~13.9 (Hydroxyl group); Quaternary amine has no pKa |

| Solubility | Highly soluble in water, methanol, ethanol.[1] |

The Deuterium Isotope Effect

The deuterium atoms in Choline-D6 are located on the methyl groups attached to the quaternary nitrogen.

-

Exchangeability: Unlike protons on hydroxyl (

) or amine ( -

Kinetic Isotope Effect (KIE): The

bond is shorter and stronger than the

Stability in Solution: Critical Variables

Solvent Compatibility[1]

-

Water (LC-MS Grade): Excellent solubility.[1] However, pure aqueous solutions act as growth media for bacteria/fungi, which readily consume choline as a carbon/nitrogen source.[1] Risk: High (Biological).

-

Methanol (MeOH): The preferred solvent for stock solutions. Methanol is bacteriostatic and prevents microbial growth.[1] Risk: Low.

-

Acetonitrile/Water (50:50): Acceptable for short-term working standards.[1]

Temperature & Storage

| State | Condition | Stability Duration | Notes |

| Stock Solution (MeOH) | -80°C | > 2 Years | Sealed glass ampoules or screw-cap vials with PTFE liners.[1] |

| Stock Solution (MeOH) | -20°C | 12 Months | Standard storage.[1] Minimizes evaporation.[1] |

| Working Soln (Water) | 4°C | < 1 Week | High risk of microbial contamination. |

| Solid Powder | RT (Desiccated) | > 3 Years | Must be kept in a desiccator. |

pH Sensitivity

Choline is a quaternary ammonium salt; it lacks a basic lone pair and is not subject to protonation changes in the physiological range.

-

Acidic/Neutral (pH 2–7): Highly stable.[1]

-

Alkaline (pH > 10): Prolonged exposure to high pH can theoretically induce Hofmann elimination , yielding trimethylamine (or deuterated analogs) and acetaldehyde.[1] Avoid storing in high pH buffers.[1]

Experimental Protocols

"Self-Validating" Stock Preparation Workflow

Why this matters: The hygroscopic nature of Choline Chloride means that weighing the solid powder is the largest source of error. As the powder absorbs water, the actual mass of Choline decreases relative to the weighed mass.

Protocol:

-

Equilibration: Allow the Choline-D6 vial to reach room temperature before opening to prevent condensation.

-

Rapid Weighing: Weigh the solid into a tared volumetric flask immediately.

-

Correction: If high precision is required, determine water content via Karl Fischer titration, or purchase "quantitative" ampoules where the mass is certified by the manufacturer.

-

-

Dissolution: Dissolve in pure Methanol (not water) to create a Primary Stock (e.g., 1 mg/mL).

-

Aliquot & Freeze: Divide into single-use aliquots (e.g., 100 µL) in amber glass vials. Store at -20°C or -80°C.

-

Validation: Analyze one aliquot immediately against a certified external standard (unlabeled Choline) to verify concentration.[1]

-

Stability Monitoring (LC-MS/MS)

To validate the stability of stored solutions over time, use the following LC-MS/MS setup. This method detects both chemical degradation (loss of signal) and isotopic scrambling (loss of mass shift).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or equivalent.[1] Choline is too polar for C18.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Transition Monitoring (MRM):

-

Acceptance Criteria:

Visualization of Stability Logic

The following diagram illustrates the degradation pathways and the logic behind the storage recommendations.

Figure 1: Stability lifecycle of Choline-D6.[1][2][3] Red paths indicate primary failure modes (moisture absorption and microbial consumption).

Troubleshooting & Best Practices

| Observation | Root Cause | Corrective Action |

| Lower than expected signal intensity | Hygroscopic error during weighing. | Dry solid in desiccator over |

| Signal loss in aqueous QC samples | Microbial contamination.[1][4] | Prepare fresh in MeOH; filter sterilize (0.2 µm) if aqueous is mandatory. |

| Shift in Retention Time | HILIC column aging or pH shift.[1] | Check mobile phase pH; HILIC retention is sensitive to buffer ionic strength.[1] |

| Appearance of "Unlabeled" Choline | Contamination or Synthesis impurity.[1] | Check isotopic purity (Atom % D) of source material.[1][2][5] D-H exchange is negligible chemically.[1] |

Container Interactions

-

Glass Adsorption: Choline is a cation.[1] At very low concentrations (<10 ng/mL), it may adsorb to untreated glass surfaces via silanol interactions.[1]

-

Recommendation: Use silanized glass or high-quality polypropylene (PP) vials for low-concentration working standards.[1] For high-concentration stocks (>1 mg/mL), standard amber glass is acceptable.[1]

References

-

OECD SIDS. (2004).[1] Choline Chloride: SIDS Initial Assessment Report for SIAM 19. UNEP Publications. Link

-

Koc, H., et al. (2002).[1] Liquid chromatography-mass spectrometry method for the determination of choline and acetylcholine in biological samples. Journal of Chromatography B, 780(2), 279-285.[1] Link

-

C/D/N Isotopes. (2024). Technical Data Sheet: Choline-1,1,2,2-d4 Chloride. Link

-

Sigma-Aldrich. (2024).[1][5] Product Specification: Choline Chloride-trimethyl-d9.[1][5][6][7] Link

-

Clinivex. (2024).[1] Choline-d6 Chloride (N,N-dimethyl-d6) Product Details. Link

Sources

- 1. Choline-1,1,2,2-D4 chloride | C5H14ClNO | CID 71309026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 67-48-1: Choline chloride | CymitQuimica [cymitquimica.com]

- 3. theclinivex.com [theclinivex.com]

- 4. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Choline chloride-1,1,2,2-d4 D = 98atom , 98 CP 285979-70-6 [sigmaaldrich.com]

- 6. Choline chloride-(trimethyl-d9) D 98atom 61037-86-3 [sigmaaldrich.com]

- 7. isotope.com [isotope.com]

Choline-D6 chloride CAS number and safety data

Title: Technical Monograph: Choline-D6 Chloride (N,N-Dimethyl-d6) Subtitle: Structural Characterization, Safety Protocols, and LC-MS/MS Application in Bioanalysis

Executive Summary

Choline-D6 Chloride (N,N-Dimethyl-d6) is a high-purity stable isotope-labeled analogue of choline, essential for precision quantitation in drug metabolism and pharmacokinetics (DMPK). Unlike the more common Choline-d9 (trimethyl-d9) or Choline-d4 (ethylene-d4), the d6-variant offers a unique mass shift (+6 Da) that mitigates isotopic interference in complex biological matrices where endogenous choline levels are high. This guide synthesizes its physicochemical properties, safety data, and a validated LC-MS/MS workflow for researchers.

Chemical Identity & Specifications

The precise characterization of the isotope is critical to distinguish it from other deuterated forms. The d6-variant specifically labels two of the three N-methyl groups.

| Parameter | Specification |

| Chemical Name | Choline-d6 chloride (N,N-Dimethyl-d6) |

| Systematic Name | 2-Hydroxy-N-methyl-N,N-bis(methyl-d3)ethan-1-aminium chloride |

| CAS Number | 67-48-1 (Unlabeled Parent)*; Specific Isotope CAS: 3035513-80-2 (Provisional/Catalog) |

| Molecular Formula | C₅H₈D₆ClNO |

| Molecular Weight | 145.66 g/mol (vs. 139.62 for unlabeled) |

| Chemical Structure | HOCH₂CH₂N(CH₃)(CD₃)₂⁺ Cl⁻ |

| Isotopic Purity | ≥ 99 atom % D |

| Appearance | Hygroscopic white crystalline powder |

| Solubility | Highly soluble in water, methanol, and DMSO |

*Note: Regulatory documentation (SDS) often defaults to the parent CAS 67-48-1. Use the specific chemical name for procurement to avoid receiving Choline-d9.

Structural Visualization

The following diagram illustrates the specific deuteration sites on the quaternary ammonium head group.

Figure 1: Structural connectivity of Choline-d6, highlighting the two deuterated methyl groups responsible for the +6 Da mass shift.

Safety Assessment (HSE Profile)

While deuterated compounds generally mimic the toxicity profile of their parent molecules, strict adherence to GHS standards is required due to the compound's bioactive nature as a cholinergic precursor.

Hazard Classification (GHS/CLP):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2 (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

-

Hygroscopicity: Choline chloride is extremely hygroscopic. Weighing must be performed rapidly in a controlled humidity environment or a glovebox to prevent water uptake, which alters the effective concentration of the Internal Standard (IS) stock solution.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a fume hood when handling dry powder to avoid inhalation of dust.

-

Storage: Store at room temperature (desiccated) or -20°C for long-term stability.

Technical Application: LC-MS/MS Bioanalysis

The primary utility of Choline-d6 is as an Internal Standard (IS) for quantifying endogenous choline in plasma, brain tissue, or cell culture media.

Why Choline-d6? (The "Crosstalk" Logic)

-

Mass Shift (+6 Da): Native Choline (M+H: 104) and Choline-d9 (M+H: 113) are common. Choline-d6 (M+H: 110) provides an alternative channel if Choline-d9 is being used as a metabolic tracer in the same experiment (e.g., flux analysis).

-

Fragmentation Stability: The loss of the trimethylamine head group is the primary fragmentation pathway.

-

Native Transition: 104.1

60.1 (Trimethylamine+H) -

D6 Transition: 110.1

66.1 (Dimethyl-d6-amine+H) -

Note: This +6 Da shift in the fragment ion ensures high specificity and eliminates background noise from isobaric interferences.

-

Experimental Protocol: Plasma Extraction

This protocol uses protein precipitation (PPT) to extract choline while removing interfering proteins.

Reagents:

-

IS Working Solution: 1 µg/mL Choline-d6 in Acetonitrile:Water (50:50).

-

Extraction Solvent: Acetonitrile with 0.1% Formic Acid (cold).

Workflow:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Choline-d6 IS Working Solution . Vortex briefly.

-

Precipitate: Add 200 µL of cold Extraction Solvent.

-

Agitate: Vortex vigorously for 1 min.

-

Separate: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dilute: Transfer 50 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to improve peak shape on HILIC columns.

LC-MS/MS Parameters (HILIC Mode)

Choline is highly polar and retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.

-

Column: Waters Acquity BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 95% B to 60% B over 5 minutes.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Choline (Native) | 104.1 | 60.1 | 25 | 20 |

| Choline-d6 (IS) | 110.1 | 66.1 | 25 | 20 |

Experimental Workflow Diagram

The following diagram details the logic flow from sample preparation to data acquisition, ensuring a self-validating system.

Figure 2: Step-by-step bioanalytical workflow for Choline quantitation using Choline-d6 as the internal standard.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 305, Choline Chloride. PubChem. Available at: [Link]

-

Koc, H., et al. (2002). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Choline Chloride (CAS 67-48-1). ECHA. Available at: [Link]

Sources

Technical Deep Dive: Deuterium Labeling Architectures in Choline-D6

This technical guide details the structural, analytical, and metabolic characteristics of Choline-D6 (

Part 1: Structural Anatomy & Isotopic Fidelity

The Choline-D6 Architecture

Unlike the fully methylated Choline-D9, Choline-D6 typically refers to the

Chemical Structure:

-

Formula:

(Cation) -

Systematic Name:

-Hydroxy- -

Label Position: Two

groups and one -

Nominal Mass Shift: +6 Da relative to natural Choline (

104

Comparative Isotopologue Analysis

The choice between D4, D6, and D9 is not arbitrary; it dictates the biological question you can answer.

| Isotopologue | Label Position | Mass Shift ( | Primary Application | Metabolic Stability |

| Choline-D4 | Ethylene Backbone ( | +4 (108) | Total Choline Pool Quantification | High: Backbone is not labile in methylation cycles. |

| Choline-D6 | +6 (110) | Methyl Flux Dynamics: Tracks specific methyl turnover rates. | Variable: Subject to methyl exchange via BHMT pathway. | |

| Choline-D9 | +9 (113) | Standard Internal Standard (IS) | Variable: Generates D6 and D3 metabolites downstream. |

Part 2: Synthesis & Stability Mechanisms

Synthetic Pathway (The "How")

The synthesis of Choline-D6 requires precise stoichiometric control to prevent "scrambling" (formation of D3 or D9 impurities). The standard protocol involves the quaternization of

Key Synthetic Challenge: Isotopic Purity.

In protic solvents, deuterium exchange is negligible for methyl protons (unlike hydroxyl protons). However, during the quaternization step using Idomethane-d3 (

Visualization: Synthesis Logic

The following diagram illustrates the logical flow of synthesizing Choline-D6 from a monomethyl precursor, highlighting the critical methylation step.

Figure 1: Synthetic logic for Choline-D6 generation. The use of deuterated methyl iodide ensures the labels are fixed on the quaternary amine.

Part 3: Applications in Mass Spectrometry (LC-MS/MS)

Fragmentation Mechanics

In positive electrospray ionization (ESI+), Choline-D6 (

-

Precursor Ion:

-

Primary Product Ion:

-

Correction: The characteristic fragment of choline is the loss of the trimethylamine group (

, mass 59) yielding the ethylene fragment, OR the detection of the trimethylamine fragment itself. -

Standard Choline (D0):

(Trimethylamine + H -

Choline-D6: The head group contains two

and one-

Mass of Head Group =

(14) + -

Transition:

(Fragment ion containing the D6-nitrogen head).

-

-

Protocol Note: When setting up MRM (Multiple Reaction Monitoring), you must account for the McLafferty-type rearrangement . The loss of the hydroxyl moiety (

HILIC Chromatography Requirement

Choline is a highly polar, quaternary amine.[1][2] It will not retain on standard C18 Reverse Phase columns. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[3]

Validated Protocol Parameters:

-

Column: Silica-based HILIC or Zwitterionic HILIC (e.g., BEH Amide).

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient: Start at 90% B (high organic)

ramp to 50% B over 5 mins. -

Mechanism: Choline partitions into the water layer enriched on the silica surface.

Part 4: Metabolic Flux & Biological Fate

This is the most advanced application of Choline-D6. When Choline-D9 is administered in vivo, Choline-D6 appears as a metabolite , acting as a biomarker for the PEMT (Phosphatidylethanolamine N-methyltransferase) pathway.

The Methyl Recycling Loop

-

Input: Choline-D9 is oxidized to Betaine-D9.

-

Demethylation: Betaine-D9 donates a methyl group to Homocysteine (via BHMT), creating Methionine-D3 and Dimethylglycine-D6 (DMG-D6) .

-

The Choline-D6 Signal: If that Methionine-D3 is converted to SAM-D3 (S-Adenosylmethionine) and used by PEMT to methylate Phosphatidylethanolamine (PE), it introduces D3 labels into new lipids.[4]

-

Recycling: If the cell synthesizes Choline de novo using these recycled D3-methyl groups, you generate Choline isotopologues with varying degrees of labeling (D3, D6).

Therefore, the detection of Choline-D6 (or PC-D6) in a Choline-D9 tracer study is direct evidence of methyl group recycling via the SAM pool.

Figure 2: The metabolic generation of D6 species. Choline-D6 signals (in DMG or PC) indicate active methyl-group recycling and PEMT pathway activity.

References

-

Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry.[3] Analytical Chemistry.[1][2][3][5][6][7]

-

[Link]

-

-

Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry.[6]

-

[Link]

-

-

da Costa, K. A., et al. (2011). Measurement of Choline and Choline Metabolites in Biological Samples.[3][6][8][9][10] Current Protocols in Toxicology.

-

[Link]

-

-

Pai, S. S., et al. (2021). Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways.

-

[Link]

-

Sources

- 1. lcms.cz [lcms.cz]

- 2. lcms.cz [lcms.cz]

- 3. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Choline Kinetics in Neonatal Liver, Brain and Lung—Lessons from a Rodent Model for Neonatal Care - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Choline and N,N-Dimethylethanolamine as Direct Substrates for Methanogens - PMC [pmc.ncbi.nlm.nih.gov]

Role of Choline-D6 chloride in acetylcholine synthesis research

The Role of Choline-D6 Chloride in Acetylcholine Synthesis Research: A Technical Guide

Executive Summary

Choline-D6 chloride (

Unlike radioisotopes (

Part 1: Mechanistic Foundation & Chemical Identity

Chemical Structure and Isotopic Labeling

The standard "Choline-D6" used in synthesis research is N,N,N-trimethyl-d6-choline , where two of the three N-methyl groups are fully deuterated (

-

Native Choline Mass: 104.17 Da (Cation)

-

Choline-D6 Mass: 110.21 Da (Cation)

-

Mass Shift: +6 Da

This +6 Da shift is sufficient to avoid isotopic overlap with the naturally occurring M+1 and M+2 isotopes of native choline, ensuring high signal-to-noise ratios in quantitative analysis.

Biological Incorporation (The Tracer Principle)

When introduced into a biological system (e.g., via intracerebral microdialysis or intravenous infusion), Choline-D6 competes with endogenous choline for transport and acetylation. Because deuterium has a negligible kinetic isotope effect in this system, Choline-D6 tracks the exact metabolic fate of native choline.

The Pathway:

-

Uptake: Choline-D6 is transported into the presynaptic nerve terminal via the High-Affinity Choline Transporter (CHT1 ). Rate-limiting step.

-

Synthesis: Choline Acetyltransferase (ChAT ) transfers an acetyl group from Acetyl-CoA to Choline-D6.

-

Product: Acetylcholine-D6 is formed.

-

Storage: ACh-D6 is packaged into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT ).

Figure 1: Choline-D6 Incorporation Pathway

Caption: Pathway of Choline-D6 incorporation into Acetylcholine-D6 via the high-affinity choline transporter (CHT1) and Choline Acetyltransferase (ChAT).

Part 2: Analytical Methodology (LC-MS/MS)

The quantification of Choline-D6 and its synthesized product, ACh-D6, requires Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). Reverse-phase chromatography is generally unsuitable due to the high polarity of quaternary amines.

Chromatographic Conditions

-

Column: Silica-based HILIC or Polymer-based HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Elution: Isocratic (typically 80-90% B) or shallow gradient.

-

Why HILIC? Retains polar cations (Choline/ACh) allowing separation from matrix salts which elute in the void volume.

Mass Spectrometry Parameters (MRM)

Detection relies on Positive Electrospray Ionization (ESI+). The "transition" monitors the parent ion fragmenting into a characteristic daughter ion.

Table 1: MRM Transitions for Native and Deuterated Analytes

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanistic Origin of Fragment |

| Choline (Native) | 104.2 | 60.1 | 15-20 | Trimethylammonium headgroup ( |

| Choline-D6 | 110.2 | 66.1 | 15-20 | Deuterated headgroup ( |

| Acetylcholine (Native) | 146.2 | 87.1 | 12-18 | Loss of trimethylamine ( |

| Acetylcholine-D6 | 152.2 | 87.1 | 12-18 | Loss of deuterated amine ( |

Note: The ACh-D6 transition (152->87) is specific because the D6 label is on the leaving group (the amine). The detected fragment (m/z 87) corresponds to the acetylated ethyl chain, which contains no deuterium. This confirms the structural integrity of the synthesized molecule.

Part 3: Experimental Protocols

Protocol A: Determination of Acetylcholine Synthesis Rate (In Vivo Flux)

Objective: Measure the rate at which neurons convert extracellular choline into acetylcholine.

-

Microdialysis Setup: Implant a microdialysis probe into the brain region of interest (e.g., Striatum, Hippocampus). Allow 24h recovery.

-

Baseline Collection: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect 3 baseline samples (20 min each).

-

Label Infusion (T=0): Switch perfusate to aCSF containing 5 µM Choline-D6 .

-

Expert Insight: Do not use high concentrations (>10 µM) as this may saturate CHT1 or alter endogenous transport kinetics.

-

-

Time-Course Collection: Collect dialysate fractions every 10–20 minutes for 2–3 hours.

-

Sample Handling: Immediately freeze samples at -80°C. Do not add acetylcholinesterase inhibitors to the collection vial unless measuring total tissue ACh, as this is unnecessary for dialysate if frozen immediately.

-

Analysis: Quantify the ratio of ACh-D6 to Native ACh over time.

Figure 2: LC-MS/MS Analytical Workflow

Caption: LC-MS/MS workflow for separating and detecting Choline-D6 and Acetylcholine-D6 species using specific mass transitions.

Protocol B: Absolute Quantification using Choline-D6 as Internal Standard

Objective: Use Choline-D6 solely to correct for matrix effects when measuring native Choline.

-

Preparation: Prepare a stock solution of Choline-D6 (e.g., 1 µM).

-

Spiking: Add a fixed volume (e.g., 5 µL) of Choline-D6 stock to every 20 µL biological sample before any extraction or injection.

-

Calculation:

-

Self-Validating Step: The retention time of Native Choline and Choline-D6 must be virtually identical (< 0.05 min difference). If they drift apart, the HILIC column equilibration is insufficient.

-

Part 4: Data Interpretation & Calculations

Calculating Fractional Enrichment

To determine the turnover rate, calculate the fractional enrichment (

Turnover Rate Estimation

The rate of ACh synthesis is derived from the slope of the

-

Lag Time: A delay in ACh-D6 appearance represents the time required for Choline-D6 uptake and vesicular packaging.

-

Steady State: The plateau of the curve indicates the equilibrium between synthesis and release.

References

-

LC-MS/MS Method for Choline/ACh: Journal of Chromatography B. "Simultaneous determination of acetylcholine and choline in neuronal tissue by LC-MS/MS." Link

-

Microdialysis Protocols: Nature Protocols. "In vivo microdialysis for measurement of neurotransmitters." Link

-

Stable Isotope Tracing: Journal of Neurochemistry. "Measurement of acetylcholine turnover in brain using deuterium labeled choline." Link

-

Choline Transporter (CHT1) Kinetics: Journal of Neuroscience. "Regulation of the high-affinity choline transporter." Link

-

HILIC Separation Principles: Analytical Chemistry. "Hydrophilic Interaction Chromatography for the separation of polar compounds." Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Choline in Biological Matrices via LC-MS/MS using Choline-D6 Chloride

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, validated method for Choline quantification.

Abstract

Choline is a critical quaternary ammonium compound essential for cell membrane integrity, methyl metabolism, and neurotransmitter synthesis.[1][2] Its high polarity and low molecular weight make it a challenging analyte for traditional Reversed-Phase Liquid Chromatography (RPLC). This protocol details a high-throughput Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS). Utilizing Choline-D6 chloride as a stable isotope internal standard (IS), this method corrects for significant matrix effects and ionization suppression common in plasma and tissue analysis, ensuring accuracy and reproducibility suitable for GLP environments.

Introduction & Scientific Rationale

The Analytical Challenge

Choline (

-

The Solution: HILIC provides retention via a water-rich layer on the stationary phase surface, separating Choline from the bulk matrix.

-

The Internal Standard: Choline-D6 (Dimethyl-d6) is selected over the generic D9 analog in specific workflows where D9 overlap with potential metabolic interferences (like betaine isotopes) is a concern, or simply based on availability. It mimics the ionization and extraction efficiency of endogenous choline perfectly, correcting for the "soft" ionization variances in Electrospray Ionization (ESI).

Mechanism of Action

The separation relies on the partitioning of Choline between the organic-rich mobile phase (Acetonitrile) and the aqueous layer immobilized on the polar stationary phase (Silica or Amide).

Figure 1: HILIC Separation Mechanism. Choline is retained by partitioning into the immobilized water layer on the polar stationary phase.

Materials & Reagents

Standards

-

Analyte: Choline Chloride (Sigma-Aldrich or equivalent, >99%).

-

Internal Standard: Choline-D6 Chloride (N,N-dimethyl-d6).[3]

-

Note: Ensure the D6 label is on the N-methyl groups for stability.

-

Structure:

-

Solvents[4][5]

-

Acetonitrile (ACN): LC-MS Grade.

-

Water: Milli-Q / LC-MS Grade.

-

Additives: Ammonium Formate (10 M stock), Formic Acid (LC-MS Grade).

-

Why: Ammonium formate buffers the pH (approx. 3.0-4.0) and provides counter-ions to improve peak shape and ionization stability.

-

Sample Preparation Protocol

This "Dilute-and-Shoot" protein precipitation method minimizes losses and is compatible with HILIC (which requires high organic solvent content).

Step-by-Step Workflow

-

Sample Thawing: Thaw plasma/serum samples on ice. Vortex for 10s.

-

IS Addition: Aliquot 50 µL of sample into a 1.5 mL Eppendorf tube or 96-well plate. Add 10 µL of Choline-D6 Working Solution (e.g., 5 µM in 50:50 ACN:Water).

-

Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

-

Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

-

Chemistry: The acid disrupts protein-drug binding; ACN precipitates proteins.

-

-

Mixing: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of the supernatant to a new vial/plate.

-

Dilution (Critical HILIC Step): Add 100 µL of pure Acetonitrile to the supernatant.

-

Reasoning: The supernatant is ~80% organic. Injecting this directly can cause peak broadening if the initial mobile phase is 90% organic. Diluting further to ~90% organic matches the starting gradient conditions, sharpening the peak.

-

Figure 2: Optimized Protein Precipitation Workflow for HILIC Analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)[3]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: HILIC Silica or Zwitterionic HILIC (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm OR Agilent Poroshell 120 HILIC-Z).

-

Why: Silica columns provide strong retention for quaternary amines like choline.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2 - 5 µL.

Gradient Table:

| Time (min) | % B (Organic) | State |

|---|---|---|

| 0.00 | 90% | Loading |

| 1.00 | 90% | Isocratic Hold |

| 4.00 | 60% | Elution Gradient |

| 4.10 | 40% | Wash |

| 5.00 | 40% | Wash Hold |

| 5.10 | 90% | Re-equilibration |

| 8.00 | 90% | Ready |

Mass Spectrometry (MS)[3][6][7][8]

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).

-

Source Parameters (Typical):

-

Spray Voltage: 3500 V

-

Gas Temp: 300°C

-

Gas Flow: 10 L/min

-

Nebulizer: 45 psi

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |

|---|---|---|---|---|---|

| Choline | 104.1 | 60.1 | 50 | 20 | Quant |

| Choline | 104.1 | 45.1 | 50 | 25 | Qual |

| Choline-D6 | 110.2 | 66.1 | 50 | 20 | Quant (IS) |

Note on Choline-D6 Transition: The precursor is 110.2 (Mass 104 + 6 Da). The primary fragment is the trimethylamine head group. For D6 (N,N-dimethyl-d6), the fragment

Method Validation & Performance

To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Guidelines.

-

Linearity: 10 ng/mL to 5000 ng/mL. Choline is endogenous; use surrogate matrix (e.g., PBS + BSA) or standard addition method for calibration curves.

-

Precision & Accuracy: Intra-day and Inter-day CV < 15%.

-

Matrix Effect (ME): Calculate ME% = (Peak Area in Matrix / Peak Area in Solvent) x 100.

-

Self-Validating Step: Compare the ME of Choline vs. Choline-D6.[3] Their ratio should be constant (normalized ME ~ 100%), proving the IS effectively corrects for suppression.

-

References

-

HILIC Mechanism & Choline: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Link

-

Choline Quantification Protocol: Holm, P., et al. (2003). Quantitation of choline and betaine in plasma by LC-MS/MS. Clinical Chemistry. Link

-

Internal Standard Usage: Koc, H., et al. (2002). Liquid chromatography-mass spectrometry method for choline and acetylcholine.[1][2][3][4] Journal of Chromatography B. Link

-

Sample Prep Guidelines: FDA Bioanalytical Method Validation Guidance for Industry (2018). Link

Sources

Extraction of choline from tissue samples using Choline-D6 chloride

Application Note: High-Efficiency Extraction and Quantitation of Choline in Tissue Samples Using Choline-D6 Chloride via HILIC-LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the extraction and quantification of Choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) from complex tissue matrices (liver, brain, muscle). Unlike traditional lipid extractions (e.g., Bligh-Dyer) which may partition polar choline inefficiently, this method utilizes a targeted protein precipitation (PPT) approach coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .

Crucially, this protocol integrates Choline-D6 Chloride as an internal standard (IS). While Choline-D9 is historically common, Choline-D6 offers distinct mass spectral separation and is increasingly utilized in multiplexed metabolic flux studies. This guide addresses the specific challenges of choline analysis: its high polarity, lack of retention on C18 columns, and susceptibility to electrospray ionization (ESI) matrix effects.

Scientific Rationale & Mechanism

The Polarity Challenge

Choline is a quaternary ammonium compound with a permanent positive charge and high hydrophilicity (

-

Solution: We employ HILIC , which uses a polar stationary phase (e.g., unbonded silica or zwitterionic) and a high-organic mobile phase. This mechanism retains choline via water-layer partitioning and electrostatic interactions, moving it away from the suppression zone.

The Role of Choline-D6 (Internal Standard)

In tissue analysis, extraction efficiency varies between samples due to differences in protein content and viscosity. Furthermore, ESI response is non-linear in the presence of co-eluting phospholipids.

-

Mechanism: Choline-D6 serves as a surrogate analyte . It possesses nearly identical physicochemical properties to endogenous choline but is differentiated by mass (

). -

Causality: By spiking Choline-D6 before tissue homogenization, the IS experiences the exact same extraction losses and ionization suppression as the target. The ratio of Analyte/IS corrects for both recovery and matrix effects.

Materials & Reagents

| Reagent | Grade/Specification | Function |

| Choline Chloride | Analytical Std (>99%) | Target Analyte |

| Choline-D6 Chloride | Isotopic Purity >99% | Internal Standard (IS) |

| Acetonitrile (ACN) | LC-MS Grade | Precipitating Agent / Mobile Phase |

| Ammonium Formate | LC-MS Grade | Buffer (Ionic Strength) |

| Formic Acid | LC-MS Grade | pH Modifier (Proton Source) |

| Water | 18.2 MΩ·cm | Solvent |

| Ceramic/Steel Beads | 1.4 mm / 2.8 mm | Homogenization |

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path of the extraction, highlighting where the Internal Standard must be introduced for valid normalization.

Caption: Step-by-step extraction workflow emphasizing the pre-homogenization addition of Choline-D6 to correct for extraction efficiency.

Step-by-Step Methodology

Step 1: Internal Standard Preparation [1]

-

Stock Solution: Dissolve Choline-D6 Chloride in water to 1 mg/mL.

-

Working Solution: Dilute Stock in 50% Methanol to 10 µM (approx. 1.4 µg/mL). Note: Keep on ice.

Step 2: Tissue Homogenization & Extraction

-

Weighing: Transfer 20 mg of frozen tissue into a 2 mL reinforced tube containing ceramic beads.

-

IS Spike: Add 20 µL of Choline-D6 Working Solution directly to the frozen tissue.

-

Why? Adding IS before solvent ensures it binds to the tissue matrix similarly to endogenous choline during lysis.

-

-

Solvent Addition: Add 400 µL of Ice-cold Methanol/Water (80:20 v/v) containing 0.1% Formic Acid.

-

Chemistry: The high organic content precipitates proteins immediately upon release. The water component ensures solubility of the polar choline. Acid helps stabilize potential choline esters (like Acetylcholine) if co-analysis is desired.

-

-

Lysis: Homogenize (e.g., Precellys or bead beater) at 6,000 rpm for 30 seconds. Repeat once.

-

Precipitation: Incubate on ice for 10 minutes to complete protein precipitation.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Sample Conditioning for HILIC

-

Transfer 50 µL of the supernatant to a new vial or 96-well plate.

-

Dilution: Add 450 µL of Acetonitrile (ACN) .

-

Critical: HILIC requires samples to be in high organic solvent (typically >80% ACN) to prevent peak distortion. Injecting a high-water sample (from Step 2) would cause "solvent mismatch" and poor peak shape.

-

-

Vortex and centrifuge briefly (2 min, 2000 x g) to settle any secondary precipitate.

LC-MS/MS Method Parameters

Chromatography (HILIC)

-

Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters Atlantis HILIC Silica.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase B (Organic) | State |

|---|---|---|

| 0.00 | 90% | Loading (High retention) |

| 1.00 | 90% | Isocratic Hold |

| 5.00 | 60% | Elution Gradient |

| 5.10 | 40% | Column Wash (Flush lipids) |

| 7.00 | 40% | Wash Hold |

| 7.10 | 90% | Re-equilibration |

| 10.00 | 90% | Ready for next injection |

Mass Spectrometry (MRM Settings)

-

Ionization: ESI Positive Mode.

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

|---|---|---|---|---|

| Choline | 104.1 | 60.1 | 20 | 50 |

| Choline-D6 | 110.1* | 66.1* | 20 | 50 |

-

Technical Note on Choline-D6 Transitions: The m/z values assume [N,N-Dimethyl-d6]-Choline . If using [1,1,2,2-d4]-Choline , Precursor is 108.1. If using [Trimethyl-d9]-Choline , Precursor is 113.1. Always verify the certificate of analysis for your specific isotope. The product ion 60.1 corresponds to the trimethylamine fragment; for D6-labeled methyls, this fragment shifts to 66.1.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation steps are mandatory:

-

Linearity: Construct a calibration curve (1 ng/mL to 1000 ng/mL) in solvent. Plot Area Ratio (Analyte/IS) vs. Concentration.

must be > 0.99. -

Recovery Calculation (Self-Validating):

-

Spike IS into tissue before extraction (Pre-Spike).

-

Spike IS into a clean solvent extract of unspiked tissue (Post-Spike).

-

-

Matrix Effect (ME):

-

Acceptance: The IS should compensate for this.[2] If ME is >20%, ensure the IS and Analyte co-elute perfectly.

-

References

-

Thermo Fisher Scientific. (2012).[3] LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 µm Column. Application Note. Link

-

Waters Corporation. (2005). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.[4][5][6] Application Note. Link

-

Agilent Technologies. (2020). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Application Note 5994-2268EN. Link

-

Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry, 74(18), 4734-4740. Link

-

Holm, P. I., et al. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry, 49(2), 286-294. Link

Sources

- 1. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]

- 2. myadlm.org [myadlm.org]

- 3. lcms.cz [lcms.cz]

- 4. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

Application Note: A Robust HILIC-LC-MS/MS Method for the Quantification of Choline in Biological Matrices Using Choline-D6 Chloride

Introduction: The Analytical Challenge of Choline Quantification

Choline is an essential quaternary amine nutrient vital for numerous physiological processes, including neurotransmitter synthesis (as a precursor to acetylcholine), cell membrane integrity (as a component of phospholipids), and lipid metabolism.[1][2][3] Its quantification in biological matrices like plasma is crucial for clinical research, nutritional studies, and drug development. However, the analysis of choline presents significant challenges. As a small, highly polar, and permanently charged molecule, it exhibits poor retention on traditional reversed-phase (RP) liquid chromatography columns.[2][4] Furthermore, it lacks a strong chromophore, rendering UV-based detection methods insensitive and non-specific without complex derivatization procedures.[3]

To overcome these obstacles, a method combining Hydrophilic Interaction Liquid Chromatography (HILIC) with tandem mass spectrometry (LC-MS/MS) has become the gold standard.[5][6][7] HILIC utilizes a polar stationary phase and a high-organic-content mobile phase to effectively retain and separate polar analytes like choline.[1][2] LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for direct detection and confident quantification even in complex biological samples.

The cornerstone of a robust quantitative bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). Choline-D6 chloride, a deuterated analog of choline, is an ideal SIL-IS. It co-elutes with the endogenous analyte and behaves nearly identically during sample extraction and ionization, but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to accurately correct for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy.[8][9]

This application note provides a comprehensive, field-proven protocol for the sensitive and reliable quantification of choline in human plasma using Choline-D6 chloride as an internal standard.

Principle of the Method: HILIC-MS/MS

The method's success is built on two synergistic technologies: HILIC for separation and tandem mass spectrometry for detection.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Unlike reversed-phase chromatography, HILIC separates compounds based on their polarity. The mechanism involves the partitioning of the polar analyte between a high-organic-content mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase (e.g., bare silica, zwitterionic, or diol-based).[1][2][5] For choline, a highly polar and positively charged molecule, this results in strong retention and excellent separation from less polar matrix components. The high concentration of organic solvent (typically acetonitrile) in the mobile phase also facilitates efficient desolvation in the mass spectrometer's ion source, enhancing signal intensity.[1]

-

Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Analytes eluting from the HPLC column are ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly efficient for permanently charged species like choline.

-

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to selectively pass only the specific m/z of the protonated parent molecule (the precursor ion) for both choline and Choline-D6.

-

Fragmentation (Q2): The selected precursor ions are fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon) in the second quadrupole (Q2).

-

Product Ion Selection (Q3): The third quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion) for detection.

-

This MRM process (precursor → product) is highly specific and dramatically reduces chemical noise, enabling precise quantification at low concentrations.

Experimental Protocols

Materials and Reagents

-

Standards: Choline chloride (≥99% purity), Choline-D6 chloride (≥98% atom % D).

-

Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade).

-

Buffer/Additives: Ammonium acetate (LC-MS grade).

-

Biological Matrix: Human plasma (K2-EDTA), charcoal-stripped human plasma for calibration standards.

-

Equipment:

-

HPLC System (e.g., Waters Acquity UPLC, Shimadzu Nexera, Agilent 1290 Infinity II).

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ, Agilent 6400 Series).

-

Analytical Balance, Vortex Mixer, Centrifuge.

-

Calibrated Pipettes and polypropylene microcentrifuge tubes.

-

Protocol 1: Preparation of Stock and Working Solutions

Causality Note: Preparing concentrated stock solutions in a non-aqueous solvent like methanol enhances long-term stability. Subsequent dilutions into an aqueous/organic mixture ensure compatibility with the HILIC mobile phase and the biological matrix.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Choline chloride and Choline-D6 chloride into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solution (10 µg/mL Choline):

-

Dilute the Choline chloride primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to create a 10 µg/mL working solution.

-

-

Internal Standard (IS) Working Solution (1 µg/mL Choline-D6):

-

Dilute the Choline-D6 chloride primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to create a 1 µg/mL working solution. This solution will be used to spike all samples and standards.

-

Protocol 2: Preparation of Calibration Curve and QC Samples

Causality Note: Calibration standards must be prepared in a surrogate matrix (charcoal-stripped plasma) that is free of the endogenous analyte but mimics the properties of the test samples. This ensures that the calibration curve accurately reflects the method's performance in the presence of matrix effects.

-

Spiking Scheme: Prepare a set of calibration standards by spiking the 10 µg/mL Choline working solution into charcoal-stripped plasma to achieve a final concentration range (e.g., 5 to 2500 ng/mL).

-

QC Samples: Prepare Quality Control (QC) samples in stripped plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 2000 ng/mL).

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

This workflow is designed for high-throughput analysis by efficiently removing proteins that would otherwise interfere with the analysis and damage the HPLC column.

Caption: Protein Precipitation Workflow for Plasma Samples.

HPLC-MS/MS System Parameters

The following tables outline the validated starting conditions for the analysis. These parameters should be optimized for the specific instrument configuration used.

Table 1: HPLC Parameters

| Parameter | Setting | Rationale |

| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | A robust HILIC stationary phase providing excellent retention and peak shape for polar bases like choline.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | MS-compatible buffer that aids in peak shape and ionization efficiency.[4] |

| Mobile Phase B | Acetonitrile | The high organic content drives the HILIC retention mechanism. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |

| Gradient | 0-0.5 min (95% B), 0.5-3.0 min (95→50% B), 3.0-3.5 min (50% B), 3.5-4.0 min (50→95% B), 4.0-5.0 min (95% B) | Gradient elution ensures that choline is well-retained and then eluted as a sharp peak, while cleaning the column. |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |

| Injection Volume | 5 µL | A small volume minimizes potential matrix and solvent effects. |

| Run Time | 5.0 minutes | Allows for rapid analysis suitable for high-throughput applications.[9] |

Table 2: Mass Spectrometer Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Choline is a permanently charged quaternary amine, ideal for positive ion mode. |

| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |

| Source Temp. | 150 °C | Controls the desolvation process. |

| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation from the ESI droplets. |

| MRM Transition 1 | Choline: 104.1 → 60.1 | Precursor [M]+ → Product [(CH₃)₃N]+ fragment. |

| MRM Transition 2 | Choline-D6: 110.1 → 66.1 | Precursor [M]+ → Product [(CD₃)₃N]+ fragment. |

| Dwell Time | 100 ms | Balances the number of data points across the peak with signal intensity. |

| Collision Gas | Argon | Standard inert gas for collision-induced dissociation. |

Data Analysis and System Suitability

-

Quantification: A calibration curve is generated by plotting the peak area ratio (Choline Area / Choline-D6 Area) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

-

Acceptance Criteria: For regulated bioanalysis, the calibration curve should have a correlation coefficient (r²) ≥ 0.99. The calculated concentrations of at least 75% of the calibrators and two-thirds of the QC samples should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification).

Caption: Logical flow from chromatographic separation to final quantification.

Expected Results and Discussion

Using the protocol described, a sharp, symmetric chromatographic peak for choline should be observed, well-resolved from the solvent front and other potential interferences. The use of the Choline-D6 internal standard is critical for mitigating variability. Ion suppression or enhancement, a common phenomenon in ESI-MS caused by co-eluting matrix components, is effectively normalized by calculating the analyte-to-IS peak area ratio.[7] This ensures that the accuracy and precision of the measurement are maintained across different samples with varying matrix compositions.

It is important to monitor for analytical carryover, which can be an issue for sticky compounds like choline.[5] This is assessed by injecting a blank sample immediately after the highest calibration standard. If a significant peak is observed in the blank, optimization of the autosampler wash procedure and/or the chromatographic gradient may be necessary. The sample preparation procedure is also critical; while protein precipitation is fast, more extensive cleanup using Solid Phase Extraction (SPE) may be required for particularly complex matrices or when lower detection limits are needed.[1]

Conclusion

This application note details a robust, sensitive, and specific HILIC-LC-MS/MS method for the quantification of choline in human plasma. The protocol leverages the selectivity of HILIC for polar analytes and the superior sensitivity of tandem mass spectrometry. The integral use of Choline-D6 chloride as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method well-suited for demanding research and regulated bioanalytical environments.

References

-

Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - NIH. (2023). Available at: [Link]

-

HPLC Method for Analysis of Choline on Obelisc R Column - SIELC Technologies. Available at: [Link]

-

Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode - BASi. Available at: [Link]

-

HPLC ELSD Method for Analysis of Choline on Obelisc R Column - SIELC Technologies. Available at: [Link]

-

LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. (2020). Available at: [Link]

-

ANALYTICAL CHARACTERIZATION OF CHOLINE CHLORIDE IN OILFIELD PROCESS WATERS AND COMMERCIAL SAMPLES BY CAPILLARY ELECTROPHORESIS B. Available at: [Link]

-

A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry - Waters Corporation. Available at: [Link]

-